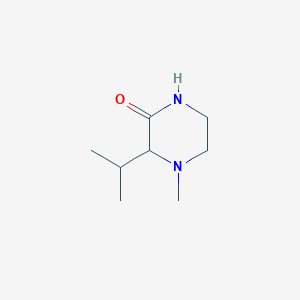

4-Methyl-3-(propan-2-yl)piperazin-2-one

描述

属性

IUPAC Name |

4-methyl-3-propan-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)7-8(11)9-4-5-10(7)3/h6-7H,4-5H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDZMVOGEWICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of substituted piperazin-2-ones such as 4-Methyl-3-(propan-2-yl)piperazin-2-one generally follows these key steps:

- Formation of piperazin-2-one ring via cyclization of diamines with keto or ester intermediates.

- Substitution at the 3- and 4-positions of the piperazinone ring by employing substituted starting materials or post-cyclization alkylation.

- Purification typically by silica gel chromatography or crystallization.

Preparation via Reaction of Substituted Ethylenediamines with Trichloroketones

One effective method involves the reaction of substituted ethylenediamines with trichloroketones to form substituted piperazin-2-ones. This approach was demonstrated in the synthesis of similar compounds such as 1-methyl-3-phenethylpiperazin-2-one and 4-methyl-3-phenethylpiperazin-2-one, which share the piperazin-2-one core structure with different substituents.

-

- A trichloroketone (e.g., 1,1,1-trichloro-4-methylpentan-2-one derivatives) is reacted with a substituted ethylenediamine (such as N-methyl-1,2-ethylenediamine or N-isopropyl-1,2-ethylenediamine).

- The reaction proceeds under mild conditions to form a mixture of positional isomers (e.g., substitution at 1- or 4-position).

- The crude product is purified by silica gel chromatography using ethyl acetate and methanol mixtures as eluents.

- Yields vary depending on the substituents and reaction conditions, with typical isolated yields around 50-70%.

| Starting Materials | Product(s) | Yield (%) | Purification Method |

|---|---|---|---|

| 1,1,1-Trichloro-4-methylpentan-2-one + N-isopropyl-ethylenediamine | This compound (positional isomers) | ~50-70 | Silica gel chromatography (ethyl acetate/MeOH) |

This method allows for the introduction of the isopropyl group at the 3-position and methyl at the 4-position by selecting appropriate substituted ethylenediamines and trichloroketones.

Preparation via Reaction of Esters with Substituted Ethylenediamines Followed by Reduction

Another robust synthetic route involves:

- Step A: Reaction of an ester (e.g., methyl benzoylformate or related esters) with substituted ethylenediamines to form 3,4-dehydropiperazine-2-ones.

Step B: Subsequent reduction of the dehydropiperazine intermediate to yield the piperazin-2-one derivative.

-

- The ester and substituted ethylenediamine (e.g., N-methyl or N-isopropyl ethylenediamine) are reacted in toluene with acetic acid as a catalyst.

- The mixture is heated at 60-65 °C for several hours to promote cyclization.

- After workup, the crude product is precipitated by addition of hexane and isolated by filtration.

- The intermediate 3,4-dehydropiperazine-2-one is then reduced using suitable reducing agents to yield the final substituted piperazin-2-one.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| A: Cyclization | Ester + N-substituted ethylenediamine, toluene, acetic acid, 60-65 °C, 6 h | 3,4-Dehydropiperazine-2-one intermediate | ~70 | Precipitation with hexane |

| B: Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | Substituted piperazin-2-one | Variable | Reduction to saturated ring |

This method is advantageous for its scalability and relatively high yields and can be adapted for introducing isopropyl and methyl substituents at the desired ring positions.

Alkylation of Piperazin-2-one Derivatives

Post-synthesis modification by alkylation is also reported:

- Piperazin-2-one derivatives can be alkylated at nitrogen atoms or carbon positions using alkyl halides or alkylating agents.

- This step allows fine-tuning of substitution patterns, including introduction of methyl or isopropyl groups.

However, direct alkylation often requires careful control to avoid over-alkylation or side reactions and is generally used as a complementary method after ring formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Trichloroketone + Substituted Ethylenediamine | 1,1,1-Trichloroketones + N-substituted ethylenediamines | Cyclization, purification by chromatography | Straightforward, moderate yields | Mixture of isomers possible |

| Ester + Substituted Ethylenediamine + Reduction | Esters (e.g., methyl benzoylformate) + N-substituted ethylenediamines | Cyclization to dehydropiperazine, reduction | Scalable, good yields | Requires reduction step |

| Alkylation of Piperazin-2-one | Piperazin-2-one derivatives + alkyl halides | Alkylation at N or C positions | Allows substitution tuning | Risk of over-alkylation |

Research Findings and Notes

- The choice of substituted ethylenediamine (e.g., N-isopropyl vs. N-methyl) is critical to obtaining the desired substitution pattern on the piperazinone ring.

- Reaction conditions such as temperature, solvent, and stoichiometry influence the yield and purity of the target compound.

- Chromatographic purification is essential to separate positional isomers and achieve high purity.

- Reduction steps in the ester-based method must be carefully controlled to avoid ring opening or side reactions.

- Reported yields for these methods range from moderate (around 50%) to good (up to 70%), depending on the specific substituents and reaction protocols.

化学反应分析

Types of Reactions

4-Methyl-3-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazinone derivatives.

Substitution: N-substituted piperazinone derivatives.

科学研究应用

4-Methyl-3-(propan-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as a building block in material science

作用机制

The mechanism of action of 4-Methyl-3-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

相似化合物的比较

Key Observations :

- Lipophilicity : The isopropyl and methyl groups in the target compound enhance lipophilicity compared to polar derivatives like ZINC33268577 (H-bond acceptors: 5 vs. 7) .

- Steric Effects : Bulkier substituents (e.g., bis(4-methoxyphenyl)methyl in ) may hinder receptor binding, whereas smaller groups (methyl/isopropyl) improve membrane permeability.

- Bioactivity : Aromatic substituents (e.g., phenylpropoxy in 4g ) correlate with anticancer activity, while the target compound’s aliphatic groups may favor CNS penetration.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | H-bond Donors | H-bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|

| This compound | ~183.27 | 1.8–2.2 | 1 | 3 | 2 |

| ZINC33268577 | 523.33 | 3.5 | 1 | 5 | 5 |

| 4g | 447.52 | 4.1 | 0 | 6 | 7 |

生物活性

4-Methyl-3-(propan-2-yl)piperazin-2-one, a piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

Chemical Structure

The molecular formula of this compound is . Its structural features include:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Methyl and isopropyl substituents : These groups can influence the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and antimicrobial effects. Below is a summary of its biological activities derived from various studies.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of piperazine derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that derivatives of piperazine, including this compound, can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis through increased caspase activity .

- Structure Activity Relationship (SAR) : Modifications on the piperazine scaffold have been correlated with enhanced cytotoxicity. Compounds with electron-withdrawing groups showed improved activity against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies indicated that piperazine derivatives possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The structural modifications, such as the introduction of halogen atoms, can enhance this activity .

- Antifungal Potential : Research has suggested that certain piperazine derivatives exhibit antifungal properties, making them potential candidates for developing new antifungal agents .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest | |

| Antibacterial | E. coli | 20.0 | Disruption of cell wall synthesis |

| S. aureus | 18.0 | Inhibition of protein synthesis | |

| Antifungal | Candida albicans | 22.5 | Ergosterol biosynthesis inhibition |

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various piperazine derivatives on different cancer cell lines using the SRB assay, revealing that modifications on the piperazine core significantly impacted their potency .

- Mechanistic Insights : Another investigation into the mechanism revealed that certain derivatives could induce reactive oxygen species (ROS) production in cancer cells, leading to increased apoptosis rates .

常见问题

Q. What are the standard synthetic routes for 4-Methyl-3-(propan-2-yl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted amines or ketones under controlled conditions. For example, refluxing intermediates like 3-(propan-2-yl)piperazine derivatives with methylating agents (e.g., methyl iodide) in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours achieves moderate yields . Optimization includes:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Yield Improvement : Adjust stoichiometry (1.2–1.5 equivalents of methylating agent) and inert atmosphere (N₂/Ar) to prevent side reactions .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | THF/DMF | |

| Catalyst | Pd/C (5% wt) | |

| Reaction Time | 6–12 hours |

Q. How is this compound characterized structurally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–1.4 ppm) and piperazine ring protons (δ 2.8–3.5 ppm). NOESY confirms stereochemistry .

- X-ray Diffraction : Resolve bond angles (e.g., C-N-C angles ~109.5°) and crystal packing (monoclinic system, space group P21/n) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 183.2) .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For example:

Q. How to resolve contradictions in biological vs. chemical activity data for this compound?

- Methodological Answer : Address discrepancies via:

- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-linear effects .

- Factorial Design : Vary pH, temperature, and co-solvents to isolate confounding variables (e.g., aqueous vs. DMSO solubility impacts bioactivity) .

- SAR Analysis : Modify substituents (e.g., isopropyl vs. tert-butyl) to correlate structure with antimicrobial efficacy .

Q. What methodologies are recommended for studying its potential as a kinase inhibitor?

- Methodological Answer : Use a multi-tiered approach:

- In Vitro Assays : Fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ values .

- Molecular Docking : AutoDock Vina screens binding affinities to kinase domains (e.g., Abl1 tyrosine kinase) .

- Cellular Validation : Western blotting to assess phosphorylation inhibition (e.g., p-CRKL in leukemia cell lines) .

Safety and Environmental Considerations

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation (Section 4.1 of SDS) .

- Waste Disposal : Collect spills in sealed containers; incinerate at >800°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。